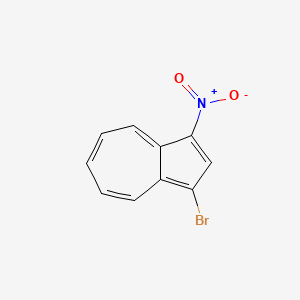
Azulene, 1-bromo-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 1-bromo-3-nitro- is a derivative of azulene, a non-alternant aromatic hydrocarbon known for its deep blue color and unique chemical properties Azulene itself is composed of fused five- and seven-membered rings, which contribute to its distinct electronic structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-nitroazulene typically involves the bromination of nitroazulene. One common method includes the use of dibromohydantoin in the presence of sulfuric acid. The reaction is carried out by adding nitroazulene and concentrated sulfuric acid to a flask, cooling the mixture to below 40°C, and then adding dibromohydantoin. The reaction mixture is stirred and maintained at 50-60°C until the reaction is complete. The product is then purified by recrystallization using methanol .
Industrial Production Methods: Industrial production of 1-bromo-3-nitroazulene follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature and reaction time, followed by efficient purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-bromo-3-nitroazulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted azulene derivatives.
Reduction: Formation of 1-bromo-3-aminoazulene.
Oxidation: Formation of oxidized azulene derivatives with different functional groups.
Scientific Research Applications
1-bromo-3-nitroazulene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex azulene derivatives and studying their electronic properties.
Mechanism of Action
The mechanism of action of 1-bromo-3-nitroazulene involves its interaction with biological targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s unique electronic structure allows it to interact with various molecular targets, influencing pathways involved in inflammation, cancer, and microbial growth .
Comparison with Similar Compounds
Guaiazulene: A derivative of azulene with anti-inflammatory and antimicrobial properties.
Chamazulene: Another azulene derivative known for its anti-inflammatory effects.
1,3-dibromoazulene: A compound with two bromine atoms at the 1 and 3 positions, used in polymer synthesis.
Uniqueness: 1-bromo-3-nitroazulene is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential applications. Its combination of electronic properties and functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
41321-60-2 |
|---|---|
Molecular Formula |
C10H6BrNO2 |
Molecular Weight |
252.06 g/mol |
IUPAC Name |
1-bromo-3-nitroazulene |
InChI |
InChI=1S/C10H6BrNO2/c11-9-6-10(12(13)14)8-5-3-1-2-4-7(8)9/h1-6H |
InChI Key |
XDOXYEAGEVSRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C=C2[N+](=O)[O-])Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















